2-Amino-3,6-dibromopyridine
Overview
Description
Synthesis Analysis
The synthesis of 2-Amino-3,6-dibromopyridine and its derivatives involves selective reactions yielding high yields of 6-bromopyridine-2-amines. These compounds are synthesized using reactions between 2,6-dibromopyridine and a range of amines, followed by C-C cross-coupling reactions. The use of palladium catalysts has been shown to be effective for these processes, offering a flexible and generally applicable protocol for accessing 2-aminopyridines (Bolliger, Oberholzer, & Frech, 2011).
Molecular Structure Analysis
The structural analysis of 2-Amino-3,6-dibromopyridine derivatives, such as 3-amino-6,6′-bis(methoxycarbonyl)-2,2′-bipyridine, reveals intricate details about their molecular conformation. These analyses often involve crystallography and NMR spectroscopy, providing insights into the compound's geometry, intramolecular hydrogen bonds, and electronic structure, which are crucial for understanding their reactivity and interaction with biological targets (Long et al., 1995).
Chemical Reactions and Properties
Physical Properties Analysis
The physical properties of 2-Amino-3,6-dibromopyridine, such as solubility, melting point, and crystal structure, are essential for its application in synthesis and material science. Understanding these properties helps in the optimization of reaction conditions and the design of new materials with desired physical characteristics.
Chemical Properties Analysis
The chemical properties of 2-Amino-3,6-dibromopyridine, including its acidity, basicity, and reactivity towards various functional groups, are foundational for its use in creating complex organic molecules. Studies on its reactions, such as Suzuki cross-coupling, provide valuable information for developing new synthetic methods and for the functionalization of pyridine derivatives (Sicre, Alonso-Gómez, & Cid, 2006).
Scientific Research Applications
Synthesis and Chemical Significance
2-Amino-3,6-dibromopyridine plays a crucial role in the synthesis of bioactive natural products, medicinally important compounds, and organic materials. Due to the scarcity of efficient methods for synthesizing 6-substituted 2-aminopyridines, this compound has significant value in chemical research. It has been used as a substrate for C-C cross-coupling reactions, which are essential in organic synthesis. This compound enables the creation of diverse molecular structures, which are otherwise difficult to obtain (Bolliger, Oberholzer, & Frech, 2011).
Chemical Reactions and Properties
2-Amino-3,6-dibromopyridine has been studied for its reaction behavior under different conditions. For instance, the bromination of 2-aminopyridine leads to a mixture of brominated aminopyridines, including 2-amino-3,6-dibromopyridine. This reaction is important for understanding the formation of different isomers and their properties (Hertog & Bruin, 2010).
Catalytic Applications
The compound has been utilized in amination reactions catalyzed by palladium complexes. These reactions are significant for the selective synthesis of various aminopyridines, demonstrating the compound's utility in catalysis and synthesis (Ji, Li, & Bunnelle, 2003).
Electrocatalytic Applications
In electrocatalytic studies, 2-amino-3,6-dibromopyridine derivatives have been investigated for their ability to react with carbon dioxide. This research is vital for developing new methods in green chemistry and exploring sustainable chemical processes (Feng, Huang, Liu, & Wang, 2010).
Pharmaceutical and Biological Research
While the compound itself is not directly used in pharmaceuticals, its derivatives play a role in drug discovery and development. For example, 2-aminopyridine derivatives have been identified as potential prion inhibitors, suggesting the broader potential of this chemical class in medicinal chemistry (May et al., 2007).
Safety And Hazards
2-Amino-3,6-dibromopyridine is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
3,6-dibromopyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2N2/c6-3-1-2-4(7)9-5(3)8/h1-2H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLZDECJPDYNENP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40361243 | |
Record name | 2-AMINO-3,6-DIBROMOPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40361243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3,6-dibromopyridine | |
CAS RN |
503425-86-3 | |
Record name | 2-AMINO-3,6-DIBROMOPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40361243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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